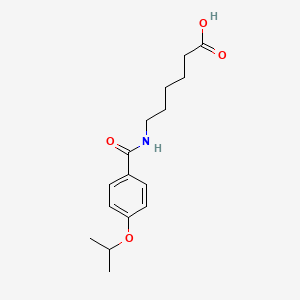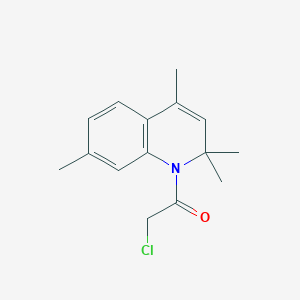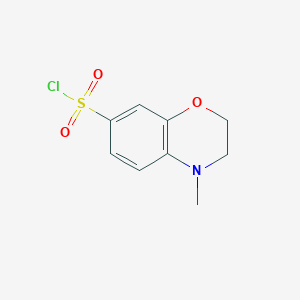
Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate
Overview
Description
Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a methyl group, a piperazine ring, and a nitrobenzoate moiety. This compound has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to inhibit the cdk4/cyclin d1 and ark5 kinases, which are involved in cell cycle regulation and metabolic processes .
Pharmacokinetics
Related compounds have shown varied absorption and distribution profiles, and their metabolism and excretion are often complex .
Result of Action
Related compounds have been shown to induce apoptosis of tumor cells at concentrations of approximately 30-100 nm .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate typically involves the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the meta position, yielding methyl 3-nitrobenzoate.
Piperazine Substitution: The nitro compound is then reacted with 4-methylpiperazine under suitable conditions to form the desired product. This step often involves the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine derivative.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products:
Reduction: The major product is the corresponding amine derivative.
Substitution: Various substituted piperazine derivatives can be obtained.
Hydrolysis: The major product is 4-(4-methylpiperazin-1-yl)-3-nitrobenzoic acid.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as a biochemical probe for studying enzyme activities and protein interactions.
Industry: It is used in the development of pharmaceuticals and agrochemicals, leveraging its unique chemical properties.
Comparison with Similar Compounds
- Methyl 4-(4-methylpiperazin-1-yl)benzoate
- 4-(4-Methylpiperazin-1-yl)benzaldehyde
- 4-(4-Methylpiperazin-1-yl)aniline
Comparison: Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate is unique due to the presence of both a nitro group and a piperazine ring, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced anticancer properties and greater versatility in chemical synthesis.
Properties
IUPAC Name |
methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-14-5-7-15(8-6-14)11-4-3-10(13(17)20-2)9-12(11)16(18)19/h3-4,9H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPYNGMXXLTUOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387700 | |
| Record name | Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65715-48-2 | |
| Record name | Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B1305901.png)





![1-(2,3-Dimethyl-indol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B1305924.png)






